2-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Antimicrobial Resistance Gram-positive Bacteria Structure-Activity Relationship

The compound 2-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1171379-07-9) is a fully synthetic, heterocyclic small molecule integrating pyrazole, thiazole, thiophene, and a 2-fluorobenzamide moiety. Its molecular formula is C18H13FN4OS2 and its molecular weight is 384.45 g/mol.

Molecular Formula C18H13FN4OS2
Molecular Weight 384.45
CAS No. 1171379-07-9
Cat. No. B2896608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
CAS1171379-07-9
Molecular FormulaC18H13FN4OS2
Molecular Weight384.45
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=CS4
InChIInChI=1S/C18H13FN4OS2/c1-11-9-16(21-17(24)12-5-2-3-6-13(12)19)23(22-11)18-20-14(10-26-18)15-7-4-8-25-15/h2-10H,1H3,(H,21,24)
InChIKeyNSBCOMQLQPYQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1171379-07-9): Structural and Pharmacophoric Context for Scientific Procurement


The compound 2-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1171379-07-9) is a fully synthetic, heterocyclic small molecule integrating pyrazole, thiazole, thiophene, and a 2-fluorobenzamide moiety. Its molecular formula is C18H13FN4OS2 and its molecular weight is 384.45 g/mol. This scaffold typifies contemporary medicinal chemistry strategies that exploit thiophene for enhanced π-stacking and the fluorine atom for modulated electronegativity and metabolic stability. [1] The compound is primarily investigated as a research intermediate or probe in antimicrobial and antioxidant discovery programs, where minor structural variations among pyrazolyl–thiazole–thiophene hybrids can lead to significant shifts in biological activity profiles. [1]

Why Generic Substitution of 2-Fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is Unreliable: The Necessity for Specific Quantitative Evidence


Within the pyrazolyl–thiazole–thiophene chemotype, apparently minor structural modifications—such as the position and presence of halogen substituents on the benzamide ring—can dramatically alter antimicrobial potency, spectrum, and target binding kinetics. [1] Closely related analogs, including 2-methyl, 2,4-difluoro, and unsubstituted benzamide derivatives, exhibit divergent minimum inhibitory concentrations (MICs) and selectivity profiles against Gram-positive versus Gram-negative organisms. [1] Consequently, generic sourcing or assumption of bioequivalence among in-class compounds carries a high risk of irreproducible results, invalid structure–activity relationship conclusions, and wasted procurement resources. Only a specification-backed comparison that directly links the 2-fluorobenzamide substitution to quantified performance differences against explicit comparators can justify the selection of CAS 1171379-07-9 for a given experimental workflow.

Quantitative Differentiation Evidence for 2-Fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide: A Comparator-Driven Procurement Guide


Antimicrobial MIC Comparison of 2-Fluoro vs. 2-Methyl and Unsubstituted Benzamide Analogs Against Staphylococcus aureus

In a systematic evaluation of pyrazolyl–thiazole derivatives of thiophene, the compound with a 2-fluorobenzamide substituent (structurally consistent with CAS 1171379-07-9) exhibited an MIC of 25 μg/mL against S. aureus, which represents a 2-fold improvement over the unsubstituted benzamide analog (MIC = 50 μg/mL) and a 4-fold improvement over the 2-methylbenzamide analog (MIC = 100 μg/mL). [1]

Antimicrobial Resistance Gram-positive Bacteria Structure-Activity Relationship

Antifungal Activity of 2-Fluoro Analog Against Candida albicans Relative to Unsubstituted and 2,4-Difluoro Analogs

When evaluated against C. albicans, the 2-fluoro-substituted derivative achieved an MIC of 62.5 μg/mL. This activity was moderately superior to the unsubstituted benzamide comparator (MIC = 125 μg/mL) but notably inferior to the 2,4-difluoro analog (MIC = 31.25 μg/mL), indicating that mono-fluorination at the 2-position provides a balanced antifungal profile distinct from either non-fluorinated or di-fluorinated forms. [1]

Antifungal Resistance Candida albicans Fluorine Substitution Effect

DPPH Radical Scavenging Activity: Quantitative Antioxidant Benchmarking Against 2,4-Difluoro and 3,4-Dimethoxy Analogs

In the DPPH radical scavenging assay, the 2-fluoro derivative demonstrated an IC50 of 85 μg/mL. This value represents a 1.5-fold improvement over the 3,4-dimethoxy analog (IC50 = 128 μg/mL) and closely approaches the potency of the 2,4-difluoro analog (IC50 = 72 μg/mL). [1]

Antioxidant DPPH Assay Free Radical Scavenging

Recommended Application Scenarios for 2-Fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide Based on Quantitative Differentiation Evidence


Gram-Positive Antibacterial Probe Prioritizing Mono-Fluorinated SAR

When screening for anti-Staphylococcus aureus leads, the 2-fluoro compound (MIC = 25 μg/mL) provides a clearer potency window over the unsubstituted (50 μg/mL) and 2-methyl (100 μg/mL) comparators, making it a preferred procurement choice for establishing fluorination-dependent SAR trends. [1]

Antifungal Lead Optimization Requiring Intermediate C. albicans Potency

For programs seeking a mono-fluorinated antifungal scaffold, the 2-fluoro analog (MIC = 62.5 μg/mL) bridges the gap between the less active unsubstituted form (125 μg/mL) and the more potent but synthetically distinct 2,4-difluoro congener (31.25 μg/mL), supporting iterative lead optimization. [1]

Oxidative Stress Research with a Favorable Cost-Performance Ratio

In DPPH-based antioxidant screening, the compound (IC50 = 85 μg/mL) outperforms the 3,4-dimethoxy analog (128 μg/mL) and approaches the 2,4-difluoro analog (72 μg/mL) without incurring the additional cost and synthetic steps associated with difluorination, justifying its selection in budget-constrained radical scavenging studies. [1]

Quote Request

Request a Quote for 2-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.